molecular formula C11H17N3 B1318140 (6-(Piperidin-1-yl)pyridin-3-yl)methanamine CAS No. 914637-06-2

(6-(Piperidin-1-yl)pyridin-3-yl)methanamine

Cat. No. B1318140
M. Wt: 191.27 g/mol
InChI Key: MZUKRLLNZGCLNN-UHFFFAOYSA-N
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Description

The compound (6-(Piperidin-1-yl)pyridin-3-yl)methanamine is a chemical structure that is part of a broader class of piperidine derivatives. These compounds are of significant interest in medicinal chemistry due to their potential pharmacological properties. Piperidine is a six-membered ring with one nitrogen atom, and its derivatives are known to exhibit a wide range of biological activities.

Synthesis Analysis

The synthesis of related piperidine derivatives has been described in the literature. For instance, a general method for synthesizing 3-piperidine(methan)amines and their cyclic analogues has been reported . The process involves the reaction of 3,5-dichloro-2H-1,4-oxazin-2-ones with acetylenic dienophiles to yield pyridines. Subsequent catalytic hydrogenation and functional group transformations or substitutions with ring closure reactions followed by hydrogenation yield various substituted piperidines. These synthetic routes are crucial for the development of compounds with potential as Substance P antagonists, which are of interest for their therapeutic potential .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized by the presence of a piperidine ring, which is a saturated six-membered heterocycle containing one nitrogen atom. The specific substituents on the piperidine ring, as well as the presence of additional rings or functional groups, can significantly influence the conformation and, consequently, the biological activity of these molecules.

Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, including functional group transformations and ring closure reactions, as mentioned in the synthesis section . Additionally, the tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold, a related diamino derivative, was synthesized using a [1,3]-dipolar cycloaddition reaction, demonstrating the versatility of reactions that can be employed in the synthesis of complex piperidine-containing structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives like (6-(Piperidin-1-yl)pyridin-3-yl)methanamine are influenced by their molecular structure. The presence of the piperidine ring contributes to the basicity of the compound, while substituents can affect properties such as solubility, melting point, and stability. The synthesis methods described in the literature often aim to optimize these properties to enhance the compound's suitability for further development as a pharmacological agent .

Safety And Hazards

This compound has several hazard statements including H302, H312, H315, H318, H332, H335 . These indicate that it is harmful if swallowed, in contact with skin, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(6-piperidin-1-ylpyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c12-8-10-4-5-11(13-9-10)14-6-2-1-3-7-14/h4-5,9H,1-3,6-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUKRLLNZGCLNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588623
Record name 1-[6-(Piperidin-1-yl)pyridin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-(Piperidin-1-yl)pyridin-3-yl)methanamine

CAS RN

914637-06-2
Record name 6-(1-Piperidinyl)-3-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914637-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[6-(Piperidin-1-yl)pyridin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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